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Compound of Interest

Compound Name: Flt-3 Inhibitor II

CAS No.: 896138-40-2

Cat. No.: B3064228

Get Quote

Technical Comparison Guide: Reproducing IC50 Benchmarks for Flt-3 Inhibitor II

Executive Summary
Flt-3 Inhibitor II (CAS 896138-40-2) is a synthetic bis(indolyl)methanone derivative designed

as a research-grade chemical probe.[1][2] Unlike third-generation clinical inhibitors (e.g.,

Gilteritinib) optimized for oral bioavailability and overcoming resistance mutations (D835Y), Flt-
3 Inhibitor II serves as a highly selective, ATP-competitive tool compound for validating FLT3-

driven signaling in early-stage discovery.

This guide provides the technical framework to reproduce its published IC50 values (~33 nM

biochemical; ~40 nM cellular), differentiating it from clinical standards through rigorous

experimental protocols.

Compound Profile & Mechanism
Chemical Name: Bis(5-hydroxy-1H-indol-2-yl)methanone[1][2][3]

CAS Number: 896138-40-2[1][2][3]
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Molecular Weight: 292.29 g/mol [1][2]

Mechanism of Action:ATP-competitive inhibitor.[4][5] It binds to the ATP-binding pocket of the

FLT3 kinase domain.[6]

Key Structural Feature: The symmetrical bis-indole structure mimics the adenine ring of ATP,

allowing for potent hydrogen bonding within the hinge region of the kinase.

Comparative Analysis: Research Tool vs. Clinical
Standards
The following table contrasts Flt-3 Inhibitor II with clinical-grade inhibitors. Note the distinction

in "Type" (binding mode) and activity against resistance mutations.[5][6][7][8][9]

Feature Flt-3 Inhibitor II Quizartinib (AC220)
Gilteritinib

(ASP2215)

Primary Use
In vitro Target

Validation

Clinical (AML FLT3-

ITD)

Clinical

(Relapsed/Refractory

AML)

Binding Mode
ATP-Competitive

(Type I-like)

Type II (Inactive

Conformation)

Type I (Active

Conformation)

Biochemical IC50

(WT)
33 nM 4.2 nM 5.0 nM

Cellular IC50 (FLT3-

ITD)

~40 nM

(Autophosphorylation)
~1 nM ~1-2 nM

Selectivity Profile
High vs. PDGFR

(IC50 ~171 nM)
High vs. KIT/PDGFR High vs. AXL/ALK

Activity vs. D835Y Reduced Potency Resistant Active
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Analyst Insight: Researchers often fail to reproduce the 33 nM IC50 for Flt-3 Inhibitor II

because they utilize ATP concentrations far exceeding the

of the enzyme. As an ATP-competitive inhibitor, its apparent potency (

) is linearly dependent on ATP concentration (Cheng-Prusoff relationship).

Validated Experimental Protocols
To ensure data integrity and reproducibility, follow these self-validating workflows.

Protocol A: Radiometric Kinase Assay (The Biochemical
Standard)
Objective: Determine the intrinsic inhibitory constant (

) or

free from cellular transport variables.

Reagents:

Enzyme: Recombinant Human FLT3 (Intracellular domain, residues 571-993).

Substrate: Poly(Glu,Tyr) 4:1 sodium salt or Gastrin Precursor Peptide.

Tracer:

(Specific activity ~3000 Ci/mmol).

Inhibitor: Flt-3 Inhibitor II (Stock 10 mM in DMSO).

Step-by-Step Workflow:
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Buffer Preparation: Prepare 1X Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM

EGTA, 0.01% Brij-35, 2 mM DTT.

Enzyme Titration (Pre-Validation): Determine the linear range of the enzyme. Use ~5–10 ng

of FLT3 per reaction.

Compound Dilution: Prepare a 3-fold serial dilution of Flt-3 Inhibitor II in DMSO (10 points).

Start at 10 µM. Dilute 1:10 into Kinase Buffer to ensure final DMSO < 1%.

Reaction Assembly:

Add 5 µL diluted compound.

Add 10 µL Enzyme/Substrate mix (Final: 5 ng FLT3, 0.2 mg/mL Poly(Glu,Tyr)).

CRITICAL STEP: Initiate reaction with 10 µL ATP mix. ATP concentration must be set at

(approx. 10 µM for FLT3) to reproduce literature IC50 values.

Incubation: Incubate for 40 minutes at Room Temperature (25°C).

Termination: Spot 20 µL onto P81 phosphocellulose ion-exchange paper.

Wash: Wash filters 3x with 0.75% Phosphoric Acid to remove unreacted ATP.

Detection: Scintillation counting.

Protocol B: Cellular Selectivity Assay (Ba/F3 Isogenic
Models)
Objective: Confirm on-target efficacy and membrane permeability.

Cell Lines:

Ba/F3 FLT3-ITD: Interleukin-3 (IL-3) independent (Addiction model).

Ba/F3 Parental: IL-3 dependent (Toxicity control).
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Workflow:

Seeding: Seed cells at

cells/well in 96-well plates.

Note: Parental cells require 10 ng/mL IL-3.

Treatment: Treat with Flt-3 Inhibitor II (0.1 nM – 10 µM) for 72 hours.

Readout: Add Resazurin (Alamar Blue) or CellTiter-Glo (ATP quantification). Incubate 4

hours.

Calculation:

Normalize to DMSO control (100%) and Staurosporine/Kill control (0%).

Validation Check: The IC50 for FLT3-ITD cells should be < 100 nM. The IC50 for Parental

(+IL-3) cells should be > 1 µM. If Parental IC50 is low, the compound is exhibiting off-

target cytotoxicity.

Visualization of Signaling & Workflow
Diagram 1: FLT3-ITD Signaling Cascade & Inhibition
Points
This diagram illustrates the downstream pathways activated by FLT3-ITD and where Flt-3
Inhibitor II intervenes compared to Type II inhibitors.
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Caption: Flt-3 Inhibitor II blocks ATP binding, preventing phosphorylation of STAT5, MAPK,

and AKT, leading to apoptosis.

Diagram 2: Reproducible IC50 Assay Workflow
A logic flow for the radiometric kinase assay to ensure data quality.

1. Reagent Prep
(Enzyme, ATP @ Km)

3. Kinase Reaction
(40 min @ 25°C)

2. Serial Dilution
(10 points, DMSO <1%)

4. Termination
(Phosphoric Acid Wash)

5. Data Analysis
(Non-linear Regression)

Critical: ATP conc
must match Km

(~10µM)
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Caption: Step-by-step workflow for radiometric IC50 determination. ATP concentration is the

critical variable.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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